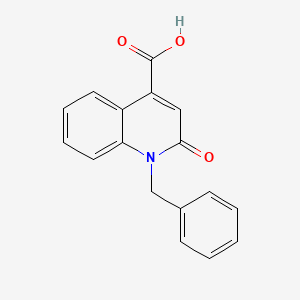

1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-2-oxoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-16-10-14(17(20)21)13-8-4-5-9-15(13)18(16)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWXGZANQKDDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with benzyl chloride in the presence of a base can yield the desired compound. Another method involves the condensation of anthranilic acid derivatives with benzyl halides followed by cyclization.

Industrial Production Methods: Industrial production of 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 1-benzyl-2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: 1-Benzyl-2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exhibit significant anticancer activity. For instance, a study demonstrated that synthesized compounds based on this scaffold showed strong activity against the MCF-7 breast cancer cell line when tested using the MTT assay. Specifically, compounds derived from this structure displayed comparable efficacy to the reference drug Doxorubicin, highlighting their potential as anticancer agents .

Receptor Ligands

The compound has also been investigated for its role as a selective ligand for the CB2 receptor, which is implicated in various physiological processes. Modifications of the 4-oxo-1,4-dihydroquinoline core have led to the development of new ligands with enhanced selectivity and affinity for the CB2 receptor. These findings suggest potential applications in treating conditions related to inflammation and pain management .

Synthetic Methodologies

The synthesis of 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves several key steps:

- Formation of the Dihydroquinoline Core: The initial step often includes cyclization reactions involving various starting materials such as arylpropenylamines and benzoic acids.

- Functionalization: Subsequent reactions introduce functional groups that enhance biological activity or modify pharmacokinetic properties.

A detailed synthetic route includes hydrolysis of ethyl esters followed by cyclization with hydrazine derivatives to yield the desired carboxylic acid .

Structural Analysis

The crystal structure of 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has been analyzed using techniques such as X-ray diffraction and density functional theory (DFT). These studies reveal its Z-shaped conformation and provide insights into the electronic properties and molecular interactions that influence its biological activity .

Comparative Data Table

The following table summarizes key findings from various studies regarding the applications and properties of 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid:

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Structural Analogues

2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid (CAS: 15733-89-8)

- Structure : Lacks the benzyl group at N1.

- Properties : Molecular weight 189.17 g/mol, Log S (ESOL) -2.54, moderate solubility in DMSO .

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid (CAS: 62542-44-3)

- Structure : Methyl substituent at N1 instead of benzyl.

- Properties : Molecular weight 203.19 g/mol, purity ≥95%, priced at ~$45/250 mg .

- Synthesis : Prepared via similar cyclization methods but with methylamine derivatives.

1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (CAS: 63987-74-6)

- Structure: Pyridine core instead of quinoline.

- Properties : Molecular weight 229.23 g/mol, stored at room temperature .

- Applications : Studied for decarboxylation reactivity; the hydroxyl group at C5 is critical for this process .

8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid (HMDB0032963)

- Structure : Additional hydroxyl group at C6.

- Biological Activity: Antioxidant properties noted in Rubus chingii extracts .

Physicochemical and Pharmacological Comparisons

*Estimated based on structural analogs.

Biological Activity

1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound belonging to the class of dihydroquinoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties. It also discusses synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is with a molecular weight of approximately 271.30 g/mol. The structure features a benzyl group attached to a dihydroquinoline core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound has potential as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies involving the MCF-7 breast cancer cell line revealed that 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid induces apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values obtained from these studies are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown potential antiviral activity. Studies investigating its effects on HIV replication have indicated that it can inhibit viral integrase activity, which is crucial for the viral life cycle. The compound's effectiveness was assessed using cell-based assays with results indicating an IC50 value of approximately 30 µM against HIV-1.

The biological activity of 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in target cells. For instance:

- Antimicrobial Action : The compound inhibits bacterial enzymes involved in folic acid synthesis.

- Anticancer Mechanism : It promotes apoptosis by activating caspases and inhibiting cell proliferation pathways.

- Antiviral Mechanism : It interferes with the integrase enzyme necessary for HIV replication.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Antibiotics demonstrated that derivatives of dihydroquinoline exhibited enhanced antibacterial activity compared to standard antibiotics.

- Cancer Cell Line Studies : Research conducted by Sechi et al. showed that modifications to the dihydroquinoline scaffold could lead to improved anticancer activities against multiple cancer types.

- HIV Inhibition Study : A docking study published in Medicinal Chemistry illustrated how structural modifications can enhance binding affinity to HIV integrase.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for structurally similar quinoline derivatives can be adapted. A common approach involves cyclization of substituted aniline precursors with β-keto esters under acidic conditions . For example:

- Step 1 : Introduce the benzyl group via alkylation of a precursor (e.g., using benzyl bromide) during cyclization.

- Step 2 : Optimize reaction conditions (e.g., reflux in acetic acid) to form the dihydroquinoline core.

- Step 3 : Functionalize the 4-position with a carboxylic acid group through oxidation or hydrolysis of ester intermediates .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., benzyl group at N1, keto group at C2) .

- HPLC-MS : Verify purity and molecular weight, particularly for detecting byproducts from incomplete cyclization or oxidation .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .

Q. What are the reported biological activities of quinoline-4-carboxylic acid derivatives?

- Methodological Answer : Structural analogs exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example:

- Antimicrobial Activity : Substituents like acetyl (C3) enhance activity against Gram-positive bacteria, as shown in comparative assays .

- Anticancer Potential : Quinoline derivatives inhibit kinase enzymes or disrupt DNA replication in tumor cell lines, validated via MTT assays and flow cytometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., from 60% to 85%) by using controlled microwave irradiation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency, while ethanol/water mixtures aid in recrystallization .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization and minimize side reactions .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. methyl at N1) to isolate contributing factors .

- Assay Standardization : Replicate studies under controlled conditions (e.g., consistent cell lines, IC protocols) to minimize variability .

- Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., topoisomerase II) and correlate with experimental data .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (N) to prevent oxidation of the keto group .

- Temperature Control : Store at 2–8°C in a desiccator to avoid hydrolysis of the carboxylic acid group .

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.